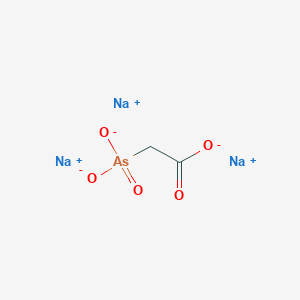
Sodium 2-arsonatoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-arsonatoacetate is an organoarsenic compound with the chemical formula C2H4AsNaO4
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-arsonatoacetate can be synthesized through the reaction of arsenic acid with sodium acetate under controlled conditions. The reaction typically involves the following steps:
- Dissolving arsenic acid in water.
- Adding sodium acetate to the solution.
- Heating the mixture to facilitate the reaction.
- Isolating the product through crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process generally includes:
- Mixing arsenic acid and sodium acetate in a reactor.
- Controlling the temperature and pH to optimize the reaction yield.
- Using filtration and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-arsonatoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Scientific Research Applications
Sodium 2-arsonatoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-arsonatoacetate involves its interaction with various molecular targets and pathways. It can bind to proteins and enzymes, inhibiting their activity. The compound’s effects are mediated through its ability to interfere with cellular processes, leading to changes in cell function and viability.
Comparison with Similar Compounds
Similar Compounds
Sodium arsenate: Similar in structure but differs in its oxidation state and reactivity.
Sodium arsenite: Another arsenic compound with distinct chemical properties and applications.
Sodium methylarsonate: A methylated derivative with unique biological activities.
Uniqueness
Sodium 2-arsonatoacetate stands out due to its specific chemical structure, which allows it to participate in a variety of reactions and applications. Its unique combination of properties makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C2H2AsNa3O5 |
|---|---|
Molecular Weight |
249.93 g/mol |
IUPAC Name |
trisodium;2-arsonatoacetate |
InChI |
InChI=1S/C2H5AsO5.3Na/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 |
InChI Key |
FXLDTIDAEJIGOF-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















